2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine
Description
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methyl-6-(3-phenoxyprop-1-ynyl)pyridine |
InChI |
InChI=1S/C15H13NO/c1-13-7-5-8-14(16-13)9-6-12-17-15-10-3-2-4-11-15/h2-5,7-8,10-11H,12H2,1H3 |
InChI Key |
YSODDRHEYMGLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling-Based Synthesis
A key method for preparing this compound involves the Sonogashira coupling of 2-bromo-6-methylpyridine with a suitably functionalized propargylic ether.
Step 1: Preparation of Propargylic Phenyl Ether
Phenols (e.g., phenol itself or substituted phenols) are reacted with propargylic bromide to form propargylic ethers. This reaction is typically carried out under basic conditions (e.g., potassium carbonate) in solvents like dichloromethane or methanol.
Step 2: Sonogashira Coupling
The terminal alkyne-containing propargylic ether is coupled with 2-bromo-6-methylpyridine using a palladium catalyst system such as bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as a co-catalyst. Triethylamine or another suitable base is used to facilitate the coupling. The reaction is typically conducted at 60 °C for several hours.
-
Yields for the ether formation step vary between 11-49%, while the Sonogashira coupling step yields around 56% for the target compound. Optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, is crucial for improving yields.
Representative Reaction Scheme
$$
\text{2-bromo-6-methylpyridine} + \text{phenoxypropargyl bromide} \xrightarrow[\text{CuI}]{\text{Pd(PPh}3)2\text{Cl}2, \text{Et}3\text{N}} \text{this compound}
$$
This method is described in detail in a doctoral thesis focused on pyridine derivatives and their synthesis, highlighting the use of two routes: either direct coupling of the phenoxypropargyl intermediate with the pyridine halide or pre-synthesizing the phenoxyalkyne followed by coupling.
Data Table: Key Reaction Conditions and Yields for Preparation
Mechanistic Insights and Challenges
- The Sonogashira coupling mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the copper acetylide intermediate, and reductive elimination to form the C–C bond.
- The formation of the phenoxypropargyl intermediate requires careful control of reaction conditions to avoid side reactions such as elimination or polymerization.
- Purification and isolation of the product can be challenging due to the sensitivity of the alkyne and pyridine moieties.
- Industrial scale-up considerations include catalyst loading, solvent recycling, and minimizing metal impurities, as highlighted in related patent literature for similar pyridine derivatives.
Summary and Perspectives
The preparation of this compound is well-established via Sonogashira coupling of 2-bromo-6-methylpyridine with phenoxy-substituted propargyl intermediates. This method offers a versatile and efficient route with moderate to good yields. Alternative metal-mediated coupling methods and oxidation reactions provide additional avenues for functionalization and derivative synthesis.
Continuous optimization of reaction parameters, catalyst systems, and purification techniques is essential for improving yield, purity, and scalability. The integration of these methods into broader synthetic schemes enables the exploration of this compound's utility in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridine compounds.
Scientific Research Applications
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler derivative of pyridine with similar chemical properties.
2,5-Di(het)arylpyridines: These compounds have similar structural features and are used in various applications, including as ligands in metal complexes.
Uniqueness
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine is unique due to the presence of the phenoxyprop-1-yn-1-yl group, which imparts specific chemical and biological properties.
Biological Activity
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a phenoxypropynyl group, which is critical for its biological activity.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, including c-Met and EGFR, which are crucial in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by activating intrinsic pathways .
- Antiproliferative Effects : The compound demonstrates significant cytotoxicity against several human cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values indicating effective inhibition of cell growth .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenoxy or pyridine rings can significantly influence the biological activity of the compound. For instance, variations in the substituents on the phenoxy group were shown to enhance cytotoxicity and selectivity towards specific cancer cell lines .
Table 1: Biological Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 5.42 | c-Met Inhibition |
| MCF7 | 8.75 | Apoptosis Induction | |
| HCT116 | 7.30 | Antiproliferative | |
| Related Pyrazolopyridine Derivative | HepG2 | 3.42 | c-Met Inhibition |
Case Study: Anticancer Activity
In a recent study, derivatives similar to this compound were synthesized and evaluated for their anticancer activity. The most potent compounds exhibited IC50 values in the low micromolar range against HepG2 cells, demonstrating their potential as therapeutic agents against liver cancer .
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between a pyridine precursor and a phenoxypropynyl moiety. A common approach is Sonogashira coupling, where a halogenated pyridine derivative (e.g., 2-methyl-6-chloropyridine) reacts with 3-phenoxyprop-1-yne under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in an inert atmosphere .
- Solvent : DMF or THF with triethylamine as a base.
- Temperature : 60–80°C for 12–24 hours.
Optimization involves adjusting stoichiometry, catalyst loading, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C2, phenoxypropynyl at C6).
- Mass spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) matching the theoretical mass.
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the pyridine core and substituents .
Q. What preliminary biological assays are suitable for screening this compound?
Initial screening should focus on:
- Receptor binding assays : Test affinity for glutamate receptors (e.g., mGluR5) using radioligand displacement (e.g., [³H]MPEP), given structural similarity to known antagonists .
- Cytotoxicity : MTT assays in neuronal (e.g., SH-SY5Y) and non-neuronal cell lines.
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How does this compound modulate mGluR5 activity, and what are the implications for neuroprotection?
The compound likely acts as a non-competitive mGluR5 antagonist, binding to an allosteric site. Key findings:
- In vitro : Inhibits glutamate-induced Ca²⁺ mobilization in HEK293 cells expressing mGluR5 (IC₅₀ < 1 μM) .
- In vivo : At 2–5 mg/kg (rodent models), reduces neuronal injury in traumatic brain injury (TBI) by suppressing NMDA receptor hyperactivation .
Contradiction note : Some studies report partial agonism at high concentrations (>10 μM), necessitating dose-response profiling .
Q. How can contradictory data on receptor selectivity be resolved?
Discrepancies arise from assay design (e.g., cell type, receptor density). Methodological solutions:
- Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing phenoxypropynyl with phenylethynyl) to isolate structural determinants of selectivity .
- Cross-receptor screening : Test against mGluR1, mGluR4, and NMDA receptors to rule off-target effects .
- Computational docking : Model interactions with mGluR5’s transmembrane domain to predict binding modes .
Q. What experimental designs are recommended for assessing neuropharmacological effects in vivo?
- Dosage optimization : Start with 1–10 mg/kg (IP/IV) in rodents, monitoring plasma half-life (LC-MS/MS).
- Behavioral paradigms :
- Biomarker analysis : Measure glutamate, BDNF, and pro-inflammatory cytokines in cerebrospinal fluid .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Yield limitations : Sonogashira coupling efficiency drops at >10 g scales. Mitigate via:
- Continuous flow chemistry : Improve heat/mass transfer .
- Catalyst recycling : Immobilize Pd on silica supports.
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
